molecular formula C17H21N3O3S B2847041 7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-29-4

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2847041
CAS RN: 688053-29-4
M. Wt: 347.43
InChI Key: QMLLJQUDYAYVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

Quinazoline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones have shown significant activity against breast cancer cell lines and good antimicrobial activity against various bacterial strains, suggesting potential applications in cancer therapy and infection control (Rajitha Gali et al., 2014). Similarly, novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines have been identified with potent antibacterial activities, highlighting their potential as antibacterial agents (M. N. Nasr et al., 2003).

Mosquito Larvicidal Activity

Research on pyrimido[5,4-c]quinolin-5-ones, a class of compounds structurally related to the compound of interest, has demonstrated good mosquito larvicidal activity, suggesting potential applications in mosquito control and prevention of mosquito-borne diseases (E. Rajanarendar et al., 2010).

DNA-PK Evaluation and Antibacterial Activity

Studies on 6-fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones have explored their antibacterial activity and evaluation against DNA-PK, a key enzyme in DNA repair mechanisms. Although these compounds showed moderate activity, their structural features offer insights into designing molecules for targeting specific biological pathways (Jacob T. Heppell et al., 2015).

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

Quinazoline derivatives have also been synthesized and evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents, indicating their potential in cardiovascular research and therapy (J. Chern et al., 1993).

properties

IUPAC Name

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-4-2-3-5-19(11)6-7-20-16(21)12-8-14-15(23-10-22-14)9-13(12)18-17(20)24/h8-9,11H,2-7,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLJQUDYAYVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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